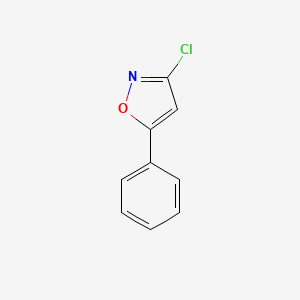

3-chloro-5-phenylIsoxazole

Description

The Isoxazole (B147169) Scaffold in Contemporary Chemical Research

The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design and synthesis of new pharmaceutical agents. Its prevalence in both natural products and synthetic molecules underscores its chemical stability and its capacity to interact with a wide array of biological targets. The inherent reactivity and electronic properties of the isoxazole ring can be readily modulated through the introduction of various substituents, allowing for the fine-tuning of a molecule's pharmacological profile.

The significance of the isoxazole scaffold is evidenced by its presence in a number of clinically used drugs. This structural motif is associated with a diverse range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticonvulsant properties. The continued exploration of isoxazole derivatives is a testament to their enduring importance in the development of new therapeutic agents.

Rationale for Investigating 3-chloro-5-phenylisoxazole

The specific compound, this compound, has emerged as a significant subject of research due to a confluence of factors. The rationale for its investigation is rooted in the strategic combination of its constituent parts: the isoxazole core, a chloro substituent at the 3-position, and a phenyl group at the 5-position.

The presence of the phenyl group at the 5-position is a common feature in many biologically active isoxazoles. This lipophilic group can facilitate binding to hydrophobic pockets within biological targets such as enzymes and receptors, potentially enhancing the compound's efficacy.

The chloro substituent at the 3-position is of particular interest to medicinal chemists. Halogen atoms, like chlorine, are known to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the isoxazole ring, making this compound a versatile intermediate for the synthesis of a wide range of derivatives. By serving as a reactive handle, the chloro group can be displaced by various nucleophiles to generate novel compounds with potentially enhanced or entirely new biological activities.

Therefore, the investigation of this compound is driven by its potential as a key building block in the synthesis of new chemical entities. Research efforts are focused on leveraging its unique structural features to develop novel compounds for a variety of therapeutic applications.

Detailed Research Findings

The scientific literature provides valuable insights into the properties and synthetic utility of this compound and its derivatives.

Physicochemical Properties of this compound

The fundamental properties of this compound have been characterized, providing a baseline for its use in further chemical synthesis and biological studies.

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| CAS Number | 31329-61-0 |

Data sourced from PubChem CID 1965799 researchgate.net

Synthesis of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole Derivatives

A notable area of research has been the use of this compound as a precursor for more complex molecular architectures. For instance, a series of novel 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives have been synthesized. This research highlights the utility of the this compound scaffold in generating new compounds with potential biological activity. The synthesis of these derivatives was achieved with moderate to good yields, demonstrating the feasibility of elaborating the core structure.

| Compound | R Substituent | Melting Point (°C) | Yield (%) |

| 3a | H | 198-200 | 60 |

| 3b | 5,8-di-Me | 152-154 | 74 |

| 3c | 6-Me | 165-167 | 69 |

| 3d | 6-OMe | 145-147 | 75 |

| 3e | 6-F | 199-201 | 61 |

| 3f | 6-Cl | 150-152 | 79 |

| 3g | 6-Br | 212-214 | 64 |

| 3h | 7-OMe | 166-168 | 77 |

| 3i | 8-Me | 196-198 | 70 |

| 3j | 8-Et | 182-184 | 85 |

Data from a study on the synthesis of new 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives. The synthesized compounds were evaluated for their in-vitro antibacterial activity against three Gram-negative bacteria, but did not show any activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

3-chloro-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

KXRGBILEIVWKAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)Cl |

Origin of Product |

United States |

Synthetic Strategies for 3 Chloro 5 Phenylisoxazole and Its Derivatives

Classical and Established Synthetic Pathways

The foundational methods for constructing the isoxazole (B147169) ring of 3-chloro-5-phenylisoxazole have been well-established, primarily relying on cycloaddition and condensation reactions.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

A cornerstone in isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. This [3+2] cycloaddition is a highly effective and versatile method for forming the 3,5-disubstituted isoxazole core. rsc.org In this reaction, the nitrile oxide acts as the 1,3-dipole, and an alkyne serves as the dipolarophile. rsc.org

For the synthesis of this compound, a key intermediate is a nitrile oxide generated in situ. This is often achieved through the dehydrohalogenation of a corresponding hydroximinoyl chloride, such as one derived from benzaldehyde, in the presence of a base like triethylamine. scielo.br The nitrile oxide then readily reacts with a chlorinated alkyne. The reaction's regioselectivity is a critical aspect, with the substituents on both the nitrile oxide and the alkyne influencing the final orientation of the groups on the isoxazole ring. rsc.org

Recent advancements have focused on making this classical reaction more environmentally friendly by using solvent-free conditions or greener solvents. nih.gov

Condensation Reactions with Hydroxylamine (B1172632)

Another well-established route to isoxazole derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. researchgate.net For the synthesis of derivatives related to this compound, this can involve the reaction of a β-ketoester with hydroxylamine hydrochloride. cdnsciencepub.com

The general process involves the initial formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. researchgate.net For instance, ethyl benzoylacetate can be reacted with hydroxylamine to yield 3-phenyl-5-isoxazolone. This intermediate can then be subjected to chlorination to introduce the chloro group at the 3-position.

Advanced and Modern Synthetic Methodologies

Building upon the classical foundations, modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound and its analogs. These methodologies often offer improved yields, regioselectivity, and more environmentally benign conditions.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the preparation of isoxazoles is no exception. mdpi.com Catalysts based on copper, palladium, and other transition metals have been employed to facilitate cycloaddition reactions and C-H functionalization. hanyang.ac.kr

For example, copper(I)-catalyzed 1,3-dipolar cycloadditions of nitrile oxides and terminal alkynes have been shown to be highly efficient for the synthesis of 3,5-disubstituted isoxazoles. nih.gov These reactions often proceed with high regioselectivity and under mild conditions. Palladium catalysts have been utilized for the regioselective C-H alkenylation at the C5 position of the isoxazole ring, allowing for the introduction of various substituents with yields up to 70% for styryl derivatives.

| Catalyst | Reaction Type | Key Features |

| Copper(I) | 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions. nih.gov |

| Palladium | C-H Alkenylation | Regioselective functionalization at the C5 position. |

| Gold(III) chloride | Cycloisomerization | Effective for forming 5-substituted isoxazoles. |

Green Chemistry Synthesis Innovations

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to isoxazoles. researchgate.net These innovations aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One notable advancement is the use of mechanochemistry, specifically ball-milling, for the solvent-free synthesis of 3,5-disubstituted isoxazoles. nih.gov This technique involves the reaction of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface, offering a scalable and efficient process. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. niscpr.res.in The use of aqueous media and catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under ultrasonication represents another green approach. rsc.org

| Technique | Conditions | Advantages |

| Ball-Milling | Solvent-free, Cu/Al2O3 catalyst | Scalable, efficient, reduced waste. nih.gov |

| Microwave Irradiation | Microwave heating | Reduced reaction times, high yields. niscpr.res.in |

| Ultrasonication | Aqueous media, DABCO catalyst | Environmentally friendly, mild conditions. rsc.org |

Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions on the isoxazole ring is crucial for developing new derivatives with tailored properties. Regioselective functionalization techniques allow for precise control over the molecular architecture.

The regioselectivity of the 1,3-dipolar cycloaddition can be controlled by the choice of reactants and reaction conditions. For instance, the reaction of hydroxyimoyl halides with different dipolarophiles under mild basic conditions can lead to mixtures of 3,4- and 3,5-disubstituted isoxazoles. rsc.org However, careful design of the dipolarophile, such as using diethyl-1-bromovinyl phosphonate, can lead to the specific formation of 3,5-disubstituted isoxazoles. rsc.org

Furthermore, directed metalation strategies can be employed to functionalize specific positions of pre-formed isoxazole rings. For example, lithiation of 3-phenyl-5-chloroisoxazole with n-butyllithium, followed by reaction with an electrophile, has been shown to introduce substituents at the 4-position. cdnsciencepub.com

Click Chemistry Applications in Isoxazole Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and related 1,3-dipolar cycloadditions, has become a cornerstone for the efficient synthesis of isoxazole rings. This approach is valued for its high regioselectivity, mild reaction conditions, and broad functional group tolerance.

A prominent example involves the regioselective copper(I)-catalyzed cycloaddition between nitrile oxides and terminal alkynes. scielo.brscielo.br In a specific application, derivatives of this compound have been synthesized using this methodology. The process begins with the formation of an aldoxime from a corresponding aldehyde, such as 2-chloroquinoline-3-carbaldehyde, by reacting it with hydroxylamine hydrochloride. scielo.brresearchgate.net This aldoxime is then converted in situ to a nitrile oxide intermediate using an oxidizing agent like Chloramine-T. The generated nitrile oxide subsequently undergoes a [3+2] cycloaddition reaction with phenylacetylene, catalyzed by a copper(I) source (e.g., CuSO₄), to yield the final 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole product. scielo.brscielo.brresearchgate.net This reaction sequence demonstrates the power of click chemistry to assemble complex heterocyclic systems from readily available starting materials, with reported yields ranging from moderate to good. scielo.brresearchgate.net

The reaction proceeds reliably, affording the 3,5-disubstituted isoxazole regioisomer exclusively. scielo.brscielo.br Computational studies on similar cycloadditions have elucidated a nonconcerted mechanism that proceeds through a copper metallacycle intermediate, which accounts for the high reliability and wide scope of the reaction.

Table 1: Synthesis of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole Derivatives via Click Chemistry researchgate.net

| Entry | Substituent on Quinoline (B57606) Ring | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | 6-Chloro | 73 | 198-200 |

| 3c | 6-Methyl | 69 | 165-167 |

| 3f | 6-Methoxy | 79 | 150-152 |

| 3g | 8-Methyl | 64 | 212-214 |

Synthesis via Halogenated Intermediates

The use of halogenated intermediates is a versatile and powerful strategy for constructing the isoxazole core, particularly for introducing a halogen atom at the 3-position. These methods often involve the reaction of halogenated building blocks that directly participate in the cyclization to form the heterocyclic ring.

One effective method is the tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes, such as dichloroformaldoxime (Cl₂C=NOH) or dibromoformaldoxime. organic-chemistry.orggoogle.com This approach circumvents the need for a traditional 1,3-dipolar cycloaddition. The reaction proceeds under base-free conditions, where the copper acetylide reacts with the dihaloformaldoxime to construct the isoxazole ring directly, incorporating a chlorine or bromine atom at the 3-position. organic-chemistry.org This strategy has been successfully applied to produce a variety of 3-chloro- and 3-bromo-5-substituted isoxazoles. google.com

Another important halogenated intermediate is the hydroximoyl halide. For example, 3-trifluoromethylisoxazoles can be synthesized from trifluoroacetohydroximoyl bromide. The hydroximoyl bromide acts as a precursor to the corresponding nitrile oxide dipole, which then undergoes cycloaddition with a terminal alkyne to furnish the 3-trifluoromethyl-5-substituted isoxazole. nih.gov

Chlorinative cyclization represents another pathway. (E/Z)-alkynyl-O-methyl oximes can be treated with N-chlorosuccinimide (NCS) and trimethylsilyl (B98337) chloride to yield 4-chloroisoxazoles. nih.gov Furthermore, the direct chlorination of precursor molecules is a viable route. For instance, 3-(chloromethyl)-5-phenylisoxazole (B76759) can be prepared by treating the corresponding 3-(hydroxymethyl)-5-phenylisoxazole intermediate with a chlorinating agent like thionyl chloride (SOCl₂) in dichloromethane, achieving high yields.

A distinct approach involves the use of (2,2-Dichlorocyclopropyl)benzene as a starting material, which can be chemically transformed to yield 5-chloro-3-phenylisoxazole, demonstrating the utility of cyclic halogenated intermediates. chemicalbook.com

Table 2: Examples of Isoxazole Synthesis Using Halogenated Intermediates

| Isoxazole Product | Halogenated Intermediate(s) | Key Reagents | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 3-Halo-5-substituted isoxazoles | 1-Copper(I) alkynes, Dihaloformaldoximes | N/A (Tandem reaction) | Not specified | organic-chemistry.org |

| 3-Bromo-5-acetyl-isoxazole | Dibromoformaldoxime, 3-Butyn-2-ol | N/A | Not specified | google.com |

| 3-Trifluoromethyl-5-substituted isoxazoles | Trifluoroacetohydroximoyl bromide, Terminal alkyne | Base | Not specified | nih.gov |

| 3-(Chloromethyl)-5-phenylisoxazole | 3-Hydroxymethyl-5-phenylisoxazole | SOCl₂, Dichloromethane | 88 |

Reactivity and Chemical Transformations of 3 Chloro 5 Phenylisoxazole

Intrinsic Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is characterized by a weak N-O bond, which is susceptible to cleavage under various conditions, leading to ring-opening reactions. This inherent reactivity is a cornerstone of isoxazole chemistry, enabling its transformation into a variety of other cyclic and acyclic structures.

Nitrogen-Oxygen Bond Cleavage and Ring Opening Reactions

The cleavage of the N-O bond in isoxazoles is a key transformation that can be initiated by thermal, photochemical, or chemical means. wikipedia.orgnih.govbiorxiv.org This process often leads to the formation of reactive intermediates that can be trapped to afford diverse molecular architectures.

Reductive cleavage of the N-O bond is a common strategy. For instance, catalytic hydrogenation using reagents like Raney nickel can cleave the N-O bond to yield β-amino enones. nih.gov Other reducing agents such as molybdenum hexacarbonyl [Mo(CO)6] have also been employed to effect this transformation, converting isoxazoles into β-amino enones in the presence of water. organic-chemistry.orgoup.com These reactions highlight the utility of isoxazoles as precursors to valuable synthetic intermediates. In some cases, the cleavage can be followed by further reactions in a one-pot process. For example, molybdenum-mediated N-O bond cleavage in the presence of urea (B33335) leads to the formation of 2-hydroxypyrimidines. organic-chemistry.org

The following table summarizes various reagents used for the reductive cleavage of the isoxazole N-O bond and the resulting products.

| Reagent/Condition | Product | Reference |

| Raney Nickel/AlCl3 | β-hydroxyketones | nih.gov |

| Mo(CO)6/H2O | β-amino enones | organic-chemistry.orgoup.com |

| Mo2(OAc)4/Urea | 2-Hydroxypyrimidines | organic-chemistry.org |

| EtMgBr/Ti(OiPr)4 | Hydroxyimine | researchgate.net |

Collision-induced dissociation (CID) in mass spectrometry can also induce N-O bond cleavage in isoxazole rings, particularly in metabolites of drugs containing this moiety. This process can involve complex rearrangements. nih.gov

Isomerization Pathways (e.g., Isoxazole to Oxazole)

Isoxazoles can undergo isomerization to other heterocyclic systems, with the transformation to oxazoles being a well-documented pathway. nih.govacs.org This rearrangement is often promoted photochemically, involving the initial homolysis of the weak N-O bond to form a diradical intermediate. nih.govacs.org This intermediate can then rearrange to an acyl azirine, which subsequently isomerizes to the more stable oxazole (B20620). wikipedia.orgnih.gov

Recent advancements have seen the development of continuous flow photochemical processes for the efficient conversion of isoxazoles to oxazoles. acs.orgorganic-chemistry.orgucd.ie These methods offer advantages such as short reaction times, scalability, and high yields, making a wide range of substituted oxazoles readily accessible. acs.orgorganic-chemistry.org

Base-mediated rearrangements of specific isoxazole derivatives to oxazoles have also been reported. rsc.orglboro.ac.ukrsc.org For example, 3-aryltetrahydrobenzisoxazoles have been observed to undergo a facile rearrangement to 2-aryltetrahydrobenzoxazoles under basic conditions. rsc.orglboro.ac.uk This transformation is proposed to proceed through a different mechanism than the photochemical pathway, potentially involving a Boulton–Katritzky type ring transposition. lboro.ac.uk

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring itself can undergo substitution reactions, although the reactivity is influenced by the substituents present. In the case of 3-chloro-5-phenylisoxazole, the electron-withdrawing nature of the chloro group and the phenyl ring affects the electron density of the isoxazole nucleus.

Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, under forcing conditions, reactions such as nitration can occur. For 5-phenylisoxazole (B86612), nitration with a mixture of nitric and sulfuric acid primarily leads to substitution on the phenyl ring, yielding 5-(p-nitrophenyl)isoxazole. clockss.org Nitration at the C-4 position of the isoxazole ring has also been observed, particularly when using milder nitrating agents like nitric acid in acetic anhydride. clockss.org

Nucleophilic substitution reactions are more common, particularly at the carbon atoms bearing a good leaving group. The chlorine atom at the C-3 position of this compound is susceptible to displacement by various nucleophiles. This reactivity is a key feature for the derivatization of this compound. For instance, the chloro group can be displaced by amines, thiols, or alkoxides to introduce a range of functional groups at the 3-position. Similarly, 3-bromo-5-phenylisoxazole also exhibits reactivity towards nucleophiles. cymitquimica.com

Functional Group Transformations and Derivatization at the Phenyl and Chloro Positions

The phenyl and chloro substituents on the isoxazole ring provide handles for a wide array of functional group transformations and derivatization reactions.

The chloro group at the 3-position, as mentioned, is a key site for nucleophilic substitution. This allows for the synthesis of a diverse library of 3-substituted-5-phenylisoxazoles. The reactivity of this position can be exploited in cross-coupling reactions, for example, using palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds.

The phenyl group at the 5-position can undergo typical electrophilic aromatic substitution reactions. The directing effect of the isoxazole ring influences the position of substitution on the phenyl ring. Nitration of 5-phenylisoxazole, for example, primarily yields the para-substituted product. clockss.org This allows for the introduction of various functional groups onto the phenyl ring, which can be further modified.

The following table provides examples of derivatization reactions for phenylisoxazole systems.

| Starting Material | Reagent(s) | Position of Reaction | Product Type | Reference(s) |

| 3-Phenyl-5-chloroisoxazole | n-Butyllithium, then CO2 | C-4 of isoxazole | Carboxylic acid | |

| 3-Methyl-5-phenylisoxazole | n-BuLi, then electrophile | C-4 of isoxazole and C-3 methyl group | Alkylated isoxazoles | doi.orgresearchgate.net |

| 5-Phenylisoxazole | HNO3/H2SO4 | para-position of phenyl ring | Nitro-substituted phenylisoxazole | clockss.org |

| 3-(Chloromethyl)-5-phenylisoxazole (B76759) | Nucleophiles (e.g., NaN3, K-thiolate) | Chloromethyl group | Substituted methylisoxazoles |

Photochemical Rearrangements and Photoisomerization Mechanisms

The photochemistry of isoxazoles is a rich field, characterized by rearrangements and isomerizations driven by the absorption of UV light. nih.govacs.orgoup.com As previously discussed, the most common photochemical transformation of isoxazoles is their isomerization to oxazoles. nih.govacs.org This process is initiated by the homolytic cleavage of the N-O bond upon UV irradiation (typically 200–330 nm), leading to the formation of an acyl azirine intermediate. nih.govacs.org This highly strained three-membered ring then rearranges to the thermodynamically more stable oxazole.

The substitution pattern on the isoxazole ring can significantly influence the outcome of the photochemical reaction. For instance, the photolysis of some 3,5-disubstituted isoxazoles can lead to the formation of open-chain compounds in addition to the expected oxazole. oup.com In some cases, highly reactive ketenimines have been generated and isolated from the photochemical rearrangement of trisubstituted isoxazoles. nih.govacs.org

The development of continuous flow photochemical reactors has greatly enhanced the synthetic utility of these reactions, allowing for the efficient and scalable production of a variety of oxazole derivatives from isoxazole precursors. acs.orgorganic-chemistry.orgucd.ie These studies have also provided further insights into the reaction mechanisms and the nature of the intermediates involved. organic-chemistry.org The wavelength of the light used can also dramatically control the photochemical behavior of the intermediates, with different wavelengths favoring either rearrangement to the oxazole or reversion to the starting isoxazole. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Phenylisoxazole and Analogues

Vibrational Spectroscopy (e.g., FTIR) for Conformational Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for analyzing the conformational landscape of flexible molecules like isoxazole (B147169) derivatives. Studies on analogues such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) and methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) highlight the utility of this technique.

Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP/6-311++G(d,p), are employed to predict the potential energy surface and identify low-energy conformers. For MCPIC, three low-energy conformers were predicted, with two being experimentally observed in cryogenic matrices. sci-hub.se The most stable conformer features a nearly trans orientation between the methyl ester group and the chlorine substituent, while the others have a nearly cis arrangement. sci-hub.se The angle between the phenyl and isoxazole rings in the most stable conformer of MCPIC was calculated to be approximately 18.5°, which is comparable to the 20.8° found in the crystal structure of the analogous bromo-substituted compound. sci-hub.se

In the case of MCPOC, FTIR spectroscopy combined with DFT calculations identified two primary conformers in cryogenic matrices, differing in the orientation of the ester group relative to the oxazole (B20620) ring. acs.orgcore.ac.uk Both stable conformers adopt an s-cis configuration of the ester moiety. acs.org The infrared spectra of the neat compound in its crystalline and amorphous phases at low temperatures, along with room temperature Raman spectra, have been obtained and assigned, providing a comprehensive vibrational analysis. acs.org

The vibrational modes of the isoxazole ring itself have been studied, with the 18 normal modes being either in-plane (A') or out-of-plane (A'') and infrared active. mostwiedzy.pl Specific vibrational frequencies can be correlated with structural features. For instance, in quinazolin-4(3H)-one derivatives incorporating an isoxazole moiety, the C=N bond within the isoxazole ring shows a stretching vibration around 1612 cm⁻¹. mdpi.com Similarly, for isoxazole derivatives, the carbonyl (C=O) stretch is typically observed around 1710 cm⁻¹, and the C-Cl stretching vibrations are found in the 650–750 cm⁻¹ range.

Table 1: Key FTIR Vibrational Frequencies for Isoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| C=N (isoxazole ring) | Stretching | ~1612 | mdpi.com |

| C=O (substituent) | Stretching | ~1710 | |

| C-Cl | Stretching | 650–750 |

These detailed vibrational analyses allow for the differentiation of conformers and provide insights into the intramolecular interactions that govern the preferred geometries of these molecules.

X-ray Crystallography of Isoxazole Derivatives for Ligand-Protein Complexes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This method has been crucial in understanding the binding modes of isoxazole derivatives within the active sites of proteins, providing foundational knowledge for structure-based drug design.

For instance, the crystal structures of novel isoxazole derivatives have been determined to explore their potential as inhibitors of enzymes like CYP450. semanticscholar.org In such studies, single-crystal X-ray diffraction data are collected, and the structure is solved and refined to reveal detailed molecular geometries, including bond lengths and angles. semanticscholar.org

In the context of ligand-protein complexes, X-ray crystallography has been used to elucidate the binding of isoxazole-based inhibitors to targets such as casein kinase 1 (CK1). mdpi.com Co-crystallization trials of a C-terminally truncated CK1δ with 3,4-diaryl-isoxazole inhibitors revealed the ligand bound to the ATP binding pocket. mdpi.com Interestingly, these studies can sometimes uncover unexpected chemical transformations, such as a spontaneous Pictet-Spengler cyclization of the inhibitor during the crystallization process. mdpi.com

Similarly, the structure of BACE1, a key enzyme in Alzheimer's disease, has been determined in complex with inhibitors containing a bicyclic isoxazoline (B3343090) carboxamide as a P3 ligand. nih.gov These crystal structures provide critical insights into the ligand-binding site interactions, revealing that the interactions between the enzyme and the isoxazoline heterocycle are primarily van der Waals in nature. nih.gov

The study of trisubstituted isoxazoles as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) also relied heavily on X-ray crystallography. Co-crystal structures of the RORγt ligand-binding domain with potent isoxazole derivatives confirmed their binding to an allosteric site and revealed a common binding pose, anchoring the substituents at specific positions within the pocket. nih.gov

Table 2: Examples of Isoxazole Derivatives in Ligand-Protein Crystal Structures

| Isoxazole Derivative Type | Protein Target | Key Finding | Reference(s) |

| 3,4-Diaryl-isoxazole | Casein Kinase 1δ (CK1δ) | Ligand binds to ATP pocket; spontaneous cyclization observed. | mdpi.com |

| Bicyclic isoxazoline carboxamide | BACE1 | Primarily van der Waals interactions in the S2 and S3 subsites. | nih.gov |

| Trisubstituted isoxazole | RORγt | Binds to an allosteric site with a common binding pose. | nih.gov |

These crystallographic studies provide high-resolution snapshots of molecular recognition, guiding the optimization of inhibitor potency and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-chloro-5-phenylisoxazole and its analogues, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are vital for unambiguous structure confirmation and isomer differentiation.

In the ¹H NMR spectra of this compound derivatives, the proton at the 4-position of the isoxazole ring typically appears as a distinct singlet. For example, in a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives, this proton resonates in the range of δ 7.09-7.12 ppm. scielo.brresearchgate.net The chemical shifts of the phenyl protons are observed in the aromatic region, typically between δ 7.2–8.1 ppm.

The ¹³C NMR spectra are equally informative. The C4 carbon of the isoxazole ring in the aforementioned quinoline (B57606) derivatives resonates around δ 100.8-101.0 ppm. scielo.br In other 3,5-disubstituted isoxazoles, the chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are sensitive to the nature and position of the substituents. For instance, in a series of 3-aryl-5-phenylisoxazoles, substituent effects on the isoxazole ring carbons were minimal. However, in the isomeric 3-phenyl-5-arylisoxazoles, the chemical shifts of both C4 and C5 were sensitive to substituent changes. researchgate.net This differential sensitivity provides a method for distinguishing between such isomers. researchgate.net

Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can determine stereochemistry, as demonstrated in the confirmation of the E isomeric form in phenylisoxazole semicarbazone derivatives. csic.es Heteronuclear multiple bond correlation (HMBC) experiments are crucial for assigning quaternary carbons and confirming the connectivity between different structural fragments, as shown in the structural elucidation of quinazolinone-isoxazole hybrids. mdpi.com Furthermore, specialized techniques like ¹³C{¹⁴N} RESPDOR (Rotational Echo Double Resonance) solid-state NMR can be used to differentiate between heterocyclic isomers like oxazoles and isoxazoles by identifying carbons directly bonded to nitrogen. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives

| Compound/Analogue Type | Nucleus | Position | Chemical Shift Range (ppm) | Reference(s) |

| 3-(2-Chloroquinolin-3-yl)-5-phenylisoxazole | ¹H | Isoxazole H-4 | 7.09 - 7.12 | scielo.brresearchgate.net |

| 3-(2-Chloroquinolin-3-yl)-5-phenylisoxazole | ¹³C | Isoxazole C-4 | 100.8 - 101.0 | scielo.brresearchgate.net |

| 3-(4-chlorophenyl)-5-phenylisoxazole | ¹H | Isoxazole H-4 | 6.80 | rsc.org |

| 3-(4-chlorophenyl)-5-phenylisoxazole | ¹³C | Isoxazole C-4 | 97.2 | rsc.org |

| 3-(2-chlorophenyl)-5-phenylisoxazole | ¹H | Isoxazole H-4 | 6.99 | rsc.org |

| 3-(2-chlorophenyl)-5-phenylisoxazole | ¹³C | Isoxazole C-4 | 100.6 | rsc.org |

| Quinazolinone-isoxazole hybrids | ¹H | Isoxazole CH | 6.67 - 7.10 | mdpi.com |

| Quinazolinone-isoxazole hybrids | ¹³C | Isoxazole C-H | ~100 | mdpi.com |

The comprehensive application of these advanced NMR methods provides a robust framework for the complete and unambiguous structural characterization of novel isoxazole derivatives.

Computational Chemistry and Molecular Modeling in 3 Chloro 5 Phenylisoxazole Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the fundamental properties of 3-chloro-5-phenylisoxazole and related molecules.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT studies are a cornerstone of computational analysis for isoxazole (B147169) derivatives. Researchers utilize various functionals, such as B3LYP, in combination with basis sets like 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. acu.edu.inresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its behavior in chemical reactions. For instance, DFT has been used to study derivatives like methyl 4-chloro-5-phenylisoxazole-3-carboxylate, offering insights into their structural and electronic characteristics. uc.pt The method is also applied to understand the electronic properties of broader classes of phenylisoxazole derivatives, which informs their potential applications. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its electron-accepting, or electrophilic, nature. youtube.commalayajournal.org

The energy gap between the HOMO and LUMO is a key descriptor of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. For example, in studies of related phenylisoxazole derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule and predict its stability. acu.edu.inresearchgate.net In one study, the HOMO and LUMO energies for a related isoxazole derivative were found to be -6.510 eV and -2.155 eV, respectively, indicating the regions of electron donation and acceptance. acu.edu.in

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.510 |

| LUMO Energy | -2.155 |

| Energy Gap (ΔE) | 4.355 |

Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. csic.es

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Softness (σ): The reciprocal of hardness, indicating a higher reactivity. csic.es

These descriptors are instrumental in comparing the reactivity of different derivatives and predicting their interaction with biological targets. csic.es For instance, calculations on phenylisoxazole semicarbazone derivatives have shown how substituents can influence these parameters, identifying certain compounds as "hard" or "soft" molecules and ranking their electrophilicity. csic.es

| Descriptor | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.510 eV |

| Electron Affinity (A) | 2.155 eV |

| Electronegativity (χ) | 4.332 eV |

| Chemical Hardness (η) | 2.177 eV |

| Chemical Softness (S) | 0.229 eV⁻¹ |

| Electrophilicity Index (ω) | 4.310 eV |

Conformational Landscape Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Computational methods are used to explore the conformational landscape of this compound and its derivatives. By calculating the potential energy surface, researchers can identify the most stable low-energy conformers and the energy barriers between them. core.ac.uk

Studies on related compounds, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have utilized DFT calculations to map out the potential energy landscape, revealing the preferred geometries of the molecule. uc.ptorcid.org This analysis is crucial for understanding how the molecule might fit into the active site of a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a biological environment. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe how a ligand interacts with a protein target.

For example, MD simulations have been used to study the stability of phenylisoxazole derivatives when bound to enzymes like α-amylase and α-glucosidase. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acu.edu.inresearchgate.net In a study of a phenyl-furan isoxazole derivative, MD simulations were performed for 50 nanoseconds to assess the stability of the docked complex with an enzyme. acu.edu.in

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. By synthesizing and testing a series of related compounds, researchers can build a model that correlates structural modifications with changes in activity.

Computational tools play a vital role in modern SAR studies. For this compound derivatives, computational SAR can help in:

Identifying which parts of the molecule are essential for binding to a target.

Predicting how modifications to the phenyl ring or isoxazole core will affect activity.

Guiding the design of new derivatives with improved potency and selectivity.

For instance, SAR studies on diarylisoxazoles have been crucial in developing selective inhibitors of enzymes like Cyclooxygenase-1 (COX-1). osti.govnih.govnih.gov These studies, often supported by molecular docking, have identified that the arrangement of substituents on the isoxazole and phenyl rings is critical for selective inhibition. nih.gov Similarly, extensive SAR analysis of phenylisoxazole carboxamides led to the identification of potent and selective inhibitors of the GATA4−NKX2-5 transcriptional synergy, revealing that the aromatic substituent on the isoxazole ring is a key regulator of this activity. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies are instrumental in understanding the structure-activity relationships of isoxazole derivatives by predicting how they bind to their biological targets. nih.gov These simulations place the ligand (e.g., a this compound derivative) into the binding site of a receptor and calculate a score representing the binding affinity. researchgate.net This allows for the identification of the most likely binding pose and helps to rationalize the observed biological activity. mdpi.com

In studies on related phenylisoxazole compounds, docking has been used to validate QSAR models and to understand the mechanism of receptor-ligand interaction. imist.ma For example, docking of isoxazole-based inhibitors into the active site of enzymes like cyclooxygenase (COX) or viral proteins helps to identify key interactions. nih.govosti.gov The predicted binding energies from these simulations often correlate well with experimental inhibitory activities, prioritizing derivatives with lower predicted binding energies for further development. researchgate.net

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. The structural properties of the isoxazole ring allow for multiple such interactions, including hydrophilic interactions, hydrogen bonds, and π-π stacking. acu.edu.in Analysis of the docked poses of this compound derivatives allows for a detailed examination of these crucial intermolecular forces.

Key interactions often identified in docking studies of isoxazole compounds include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. acu.edu.in

Hydrophobic Interactions: The phenyl group is a key contributor to hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the target protein. acu.edu.in

Halogen Bonds: The chlorine atom at the 3-position can potentially form halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine these docked poses, predicting the stability of the ligand-receptor complex over time and identifying key binding residues that are critical for maintaining the interaction. imist.ma

Prediction of Binding Modes and Affinities

In Silico Pharmacokinetic and Drug-Likeness Profiling (e.g., ADMETox, Lipinski's Rule of Five)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This early-stage profiling helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties. researchgate.net

One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five. lindushealth.com This rule states that a compound is more likely to be orally bioavailable if it adheres to certain physicochemical parameters. lindushealth.comdrugbank.com The properties of this compound, based on computed data, can be evaluated against these criteria. nih.gov

Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Rule | Value for this compound | Compliance | Reference |

|---|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 179.60 g/mol | Yes | nih.gov |

| Octanol-Water Partition Coefficient (LogP) | ≤ 5 | 3.5 (XLogP3) | Yes | nih.gov |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes | nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 | Yes | nih.gov |

As shown in the table, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties favorable for oral bioavailability. drugbank.comnih.gov Beyond Lipinski's rule, other parameters like the number of rotatable bonds and the topological polar surface area (TPSA) are also important predictors. researchgate.net For orally bioavailable drugs, the number of rotatable bonds should generally be ≤10, and TPSA is used to calculate the percentage of absorption. researchgate.net Computational tools like SwissADME can be used to predict a wide range of such ADMET properties, filtering compounds that may have issues with bioavailability or toxicity.

Mechanistic Investigations of Molecular Interactions and Biochemical Pathways

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of 3-chloro-5-phenylisoxazole have demonstrated a range of inhibitory activities against several key enzymes involved in various physiological and pathological processes. The isoxazole (B147169) ring, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), serves as a critical scaffold for these interactions. osti.govresearchgate.net

Inhibition of Cyclooxygenases (COX-1/COX-2)

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is an inducible enzyme upregulated during inflammation. mdpi.com

Derivatives of this compound have been investigated for their COX inhibitory potential. For instance, compounds with chloro or bromo substitutions on the phenyl ring have shown notable anti-inflammatory activity with selectivity towards COX-2 over COX-1. The diarylisoxazole scaffold is a known feature in several NSAIDs, particularly those with high selectivity for COX-1. osti.gov Structural analysis of related compounds, such as 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, has provided insights into the binding determinants within the COX-1 active site. osti.govtandfonline.comexlibrisgroup.com The larger pocket size of the COX-2 active site, due to the presence of valine residues instead of the bulkier isoleucine residues found in COX-1, allows for the selective binding of larger molecules. mdpi.com

Table 1: COX Inhibition by Phenylisoxazole Derivatives Data for illustrative purposes based on related compounds.

| Compound | Target | IC50 | Selectivity |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-1 | - | High |

| Mofezolac | COX-1 | - | High |

| Valdecoxib | COX-2 | - | Representative Inhibitor |

Inhibition of Glutathione-Dependent Enzymes (e.g., Glutathione (B108866) Reductase, Glutathione S-Transferase)

Glutathione-dependent enzymes are crucial for cellular detoxification and protection against oxidative stress. Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds. wikipedia.orgnih.gov Glutathione reductase (GR) is responsible for regenerating GSH from its oxidized form (GSSG), maintaining the cellular reducing environment. wikipedia.org

Studies on isoxazole derivatives have revealed their potential to inhibit these enzymes. For example, 3-(4-chlorophenyl)isoxazole (B1353776) has been shown to exhibit uncompetitive inhibition against glutathione reductase with an IC50 of 0.059 mM. In contrast, 3-(4-nitrophenyl)isoxazole (B1605539) demonstrates weaker, non-competitive inhibition. The position and nature of substituents on the phenylisoxazole core significantly influence the inhibitory potency, with steric and electronic effects playing a key role.

Table 2: Inhibition of Glutathione-Dependent Enzymes by Phenylisoxazole Analogs

| Compound | Enzyme | Inhibition Type | IC50 (mM) |

| 3-(4-Chlorophenyl)isoxazole | Glutathione Reductase | Uncompetitive | 0.059 |

| 5-(4-Nitrophenyl)isoxazole | Glutathione Reductase | Non-competitive | 0.094 |

| 3-(4-Bromophenyl)isoxazole | Glutathione S-Transferase | - | 0.099 |

| 3-(4-Nitrophenyl)isoxazole | Glutathione S-Transferase | Weaker Inhibition | > 100 µM |

Inhibition of Tyrosine Kinases (e.g., VEGFR-1)

Vascular endothelial growth factor receptors (VEGFRs) are a family of tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. tocris.com VEGFR-1, along with other members of the VEGF family, is a key regulator of this process and a target for anti-cancer therapies. nih.govmdpi.com

While direct studies on this compound are limited, the broader class of small molecule tyrosine kinase inhibitors often features heterocyclic scaffolds. These inhibitors typically target the ATP-binding site of the kinase domain. mdpi.combiosynth.com For instance, Ki 8751 is a potent and selective inhibitor of VEGFR-2, another member of the VEGFR family. tocris.com The development of such inhibitors is an active area of research for conditions like advanced melanoma. nih.gov

Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia.

Phenylisoxazole derivatives have been explored as potential inhibitors of these glycosidases. For example, newly synthesized phenylisoxazole quinoxalin-2-amine (B120755) hybrids have demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.gov One such hybrid, compound 5h, was identified as a dual inhibitor with IC50 values of 16.4 ± 0.1 μM for α-amylase and 31.6 ± 0.4 μM for α-glucosidase. nih.gov Another compound, 5c, was the most potent α-glucosidase inhibitor in the series with an IC50 of 15.2 ± 0.3 μM. nih.gov Molecular docking studies suggest that these compounds form important interactions within the active sites of the enzymes. nih.gov

Table 3: Inhibition of Glycosidases by Phenylisoxazole Hybrids

| Compound | Enzyme | IC50 (µM) |

| 5h | α-Amylase | 16.4 ± 0.1 |

| 5h | α-Glucosidase | 31.6 ± 0.4 |

| 5c | α-Glucosidase | 15.2 ± 0.3 |

Inhibition of Tubulin Polymerization

Tubulin polymerization is essential for the formation of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization is a well-established mechanism for anticancer agents.

Several isoxazole derivatives have been reported as inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors. nih.govresearchgate.net For instance, certain pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oxazoles have shown potent inhibition of tubulin polymerization, with one of the most active compounds exhibiting an IC50 of 2.6 μM. acs.org The isoxazole scaffold, in these cases, is part of a larger molecular structure designed to interfere with microtubule dynamics.

Inhibition of Human Topoisomerase II

Human topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA segment. rcsb.org It is a critical target for several anticancer drugs, which act as "poisons" by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.govmdpi.comaopwiki.org

While direct evidence for this compound is not available, related heterocyclic compounds have been shown to inhibit topoisomerase II. For example, certain benzazolo[3,2-a]quinolinium chlorides have been identified as inhibitors of the enzyme, with their potency correlating with their cytotoxic activity. nih.gov These compounds inhibit the relaxation and decatenation of DNA mediated by topoisomerase II. nih.gov

Inhibition of Acetylcholinesterase (AChE)

The isoxazole nucleus is a recognized pharmacophore in the design of cholinesterase inhibitors. While direct studies on this compound are not extensively documented, research on structurally related arylisoxazole derivatives provides significant insights. A series of arylisoxazole-phenylpiperazine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govacs.org

Among the tested compounds, 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (compound 5c ) was identified as the most potent AChE inhibitor in its series, with a half-maximal inhibitory concentration (IC₅₀) of 21.85 μM. nih.govnih.gov Kinetic studies of this compound revealed a mixed-type inhibition mechanism, indicating that it binds to both the catalytic and peripheral anionic sites of the AChE enzyme. nih.govacs.org This dual binding capability is a desirable characteristic for next-generation Alzheimer's disease therapeutics. Molecular docking studies further supported these findings, showing favorable interactions with amino acid residues in both key sites of the enzyme. nih.govnih.gov Most derivatives in this particular study showed high selectivity for AChE over butyrylcholinesterase (BChE). nih.govacs.org

| Compound | Structure | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|---|

| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | A 5-(2-chlorophenyl)isoxazole (B3058049) moiety linked via a carbonyl to a phenylpiperazine group. | AChE | 21.85 nih.govnih.gov | Mixed nih.gov |

Receptor Ligand Binding and Allosteric Modulation Studies

The phenylisoxazole scaffold has been shown to interact with several nuclear receptors, which are critical targets for metabolic and inflammatory diseases.

Farnesoid X Receptor (FXR): Isoxazole derivatives have been identified as a promising class of FXR modulators, a key regulator of bile acid and lipid metabolism. rsc.orgresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on a series of isoxazole derivatives have highlighted the structural features crucial for their agonistic activity. rsc.org Molecular docking studies revealed that the 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety effectively occupies the hydrophobic cavity of the FXR ligand-binding domain (LBD). thieme-connect.com The isoxazole ring itself can form important interactions, including hydrogen bonds with residues like His447, contributing to the stable binding and activation of the receptor. thieme-connect.com This research has led to the identification of novel isoxazole-based FXR agonists with nanomolar potency that show protective effects in models of liver injury. thieme-connect.comsigmaaldrich.com

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been discovered as a novel class of allosteric inverse agonists for RORγt, a key driver of autoimmune diseases. rsc.orgresearchgate.netnih.gov These compounds bind to a topographically distinct allosteric site on the LBD, offering a new modality for inhibiting the receptor's function. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies have shown that a disubstituted phenyl ring at the C-3 position of the isoxazole, often featuring chloro-substituents like in Methyl 5-Bromo-3-(2-chloro-6-(trifluoromethyl)phenyl)isoxazole-4-carboxylate , is a key pharmacophoric feature. rsc.org Optimization of this scaffold has led to compounds with low nanomolar potency and a high degree of selectivity for RORγt over other nuclear receptors like PPARγ. researchgate.netnih.govthieme-connect.com

Estrogen Receptor-alpha (ERα): The isoxazole scaffold has also been investigated for its potential to modulate ERα, a primary target in the treatment of hormone-dependent breast cancer. A series of novel isoxazole derivatives were designed and screened for anticancer activity against the ER-positive MCF-7 breast cancer cell line. researchgate.net One compound, S23 , demonstrated notable estrogen modulator activity, showing higher selectivity than the standard drug tamoxifen. researchgate.net Furthermore, molecular docking studies of isoxazole-indole derivatives suggest they have the potential to act as ER antagonists. thieme-connect.comacs.org The binding models indicate that these compounds can interact with key amino acids such as Arg394 and Glu353 in the ERα binding cavity, which is crucial for antagonistic activity. thieme-connect.com

The sigma-1 receptor (σ1R), an intracellular chaperone protein at the endoplasmic reticulum, has been identified as a target for isoxazole-containing ligands. nih.govrsc.orgrsc.org A series of novel N-cyclobutylaminoethoxyisoxazole derivatives were shown to be potent σ1R ligands with binding affinities in the low nanomolar to subnanomolar range. nih.govrsc.orgrsc.org For instance, compound 28 from this series emerged as a highly promising and selective σ1R ligand with a Kᵢ value of 0.2 nM for σ1R and excellent selectivity over the σ2 subtype (Kᵢ = 198 nM). rsc.orgrsc.org

Furthermore, SAR studies have demonstrated that subtle structural modifications to an alkoxyisoxazole scaffold can switch a ligand's selectivity between nicotinic acetylcholine (B1216132) receptors and sigma receptors. nih.gov An N-O flip in the isoxazole ring was found to be a critical modification for improving selectivity for the σ1R. nih.gov This led to the discovery of compound 15 , a potent and highly selective σ1R ligand (Kᵢ = 4.1 nM), underscoring the importance of the isoxazole core in designing ligands for this receptor. nih.gov

Interactions with Nuclear Receptors (e.g., Farnesoid X Receptor (FXR), Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), Estrogen Receptor-alpha (ERα))

Molecular Pathway Modulation and Cellular Signaling Crosstalk (e.g., AMPK/PEPCK/G6Pase Pathway Activation)

Isoxazole derivatives have been found to modulate key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis. Activation of AMPK is a therapeutic strategy for metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

A novel isoxazole derivative, C45 , developed through scaffold hopping from the natural flavonoid kaempferol, was shown to improve glucose consumption in insulin-resistant HepG2 cells with an extremely potent half-maximal effective concentration (EC₅₀) of 0.8 nM. researchgate.net Mechanistic studies using Western blotting confirmed that C45 significantly enhanced the phosphorylation of AMPK. researchgate.net This activation of AMPK led to the downstream reduction of two key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). researchgate.net Other studies have corroborated that the potential mechanism for the anti-diabetic effects of isoxazole derivatives may be the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov A separate isoxazole derivative, referred to as compound 1 , was also shown to alleviate hepatic steatosis by activating AMPK in a high-fat diet mouse model of NAFLD. wikipedia.org

Interactions with Cellular Targets for Antiproliferative Effects in Cell Lines

The cytotoxic potential of arylisoxazole derivatives has been demonstrated across a range of human cancer cell lines. These compounds have shown moderate to excellent antiproliferative activity, with IC₅₀ values often in the low micromolar range. acs.org

Derivatives of this compound have been specifically evaluated. For instance, a study on 3,5-di-substituted isoxazoles found that a compound with a biphenyl (B1667301) group at the 3-position and a 2,4-dichlorophenyl group at the 5-position (Id ) exhibited a GI₅₀ value of 46.3 µg/mL against the MDA-MB-231 breast cancer cell line. In another study, isoxazole-naphthalene derivatives were tested against the MCF-7 breast cancer cell line, where most compounds showed potent activity with IC₅₀ values below 10.0 μM. Specifically, compound 5s (4-(3-Chlorophenyl)-5-(4-methoxynaphthalen-1-yl)isoxazole) was among those evaluated. A series of arylisoxazole-oxindole conjugates also demonstrated broad cytotoxicity against A549 (lung), HeLa (cervical), MCF-7 (breast), and DU-145 (prostate) cancer cell lines, with IC₅₀ values ranging from 0.82 to 3.69 μM. acs.org

| Compound Name/Identifier | Core Structure Feature | Cell Line | Cancer Type | IC₅₀/GI₅₀ Value |

|---|---|---|---|---|

| Id | 5-(2,4-dichlorophenyl)isoxazole | MDA-MB-231 | Breast | 46.3 µg/mL (GI₅₀) |

| 5s | 4-(3-Chlorophenyl)isoxazole | MCF-7 | Breast | > 10.0 μM (IC₅₀) |

| Arylisoxazole-oxindole conjugates (general series) | Arylisoxazole | A549, HeLa, MCF-7, DU-145 | Lung, Cervical, Breast, Prostate | 0.82 - 3.69 μM (IC₅₀) acs.org |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives (general series) | 3-Aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | Lung, Colon, Breast, Prostate | <12 μM (IC₅₀ for compound 4n) |

| 2a | phenyl-isoxazole-carboxamide | HeLa | Cervical | 0.91 µM (IC₅₀) researchgate.net |

| 2a | phenyl-isoxazole-carboxamide | Hep3B | Hepatocellular Carcinoma | 8.02 µM (IC₅₀) researchgate.net |

Emerging Research Directions and Future Perspectives for 3 Chloro 5 Phenylisoxazole Chemistry

Development of Novel Isoxazole-Based Scaffolds for Chemical Biology Probes

A significant future direction lies in the design and synthesis of novel chemical probes from the 3-chloro-5-phenylisoxazole template to investigate and manipulate biological systems. unistra.fr Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study that target's function in its native environment. unc.edu The isoxazole (B147169) framework is an excellent starting point for creating such tools. rsc.orgthieme-connect.de

Research has demonstrated the successful assembly of isoxazole-based affinity probes. For example, an aldehyde-containing isoxazole derivative was used as a key component in a multi-component reaction to rapidly synthesize a library of probes for protein tyrosine phosphatases (PTPs), such as PTP1B. frontiersin.org These probes function by mimicking the natural substrate of the enzyme, allowing for the study of its activity and the identification of potential inhibitors. frontiersin.org

Another powerful application is the development of photoaffinity labeling probes. Scientists have designed and synthesized isoxazole-based inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. acs.org These probes incorporate a photo-reactive diazide group, allowing them to form a covalent bond with their target enzyme upon UV irradiation, which helps in identifying the specific binding proteins within a complex cellular environment. The study revealed that these isoxazole-based probes exhibited potent and selective inhibition of specific HDAC isoforms. acs.org For instance, probe 2b showed a clear selectivity for HDAC3 over HDAC8, making it a valuable tool for studying the distinct biological roles of these enzymes. acs.org

Table 1: HDAC Inhibition Profile of Isoxazole-Based Probes

| Compound | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Selectivity (HDAC8/HDAC3) |

|---|---|---|---|

| 2a | 73 | 707 | 9.7 |

| 2b | 45 | 651 | 14.5 |

Data showing the 50% inhibitory concentration (IC₅₀) and selectivity of isoxazole-based probes against histone deacetylase (HDAC) isoforms 3 and 8. Data sourced from the Journal of Medicinal Chemistry. acs.org

The future in this area points toward creating a wider diversity of these smart molecular probes, including fluorescently tagged ligands and PET (Positron Emission Tomography) ligands, to visualize and probe biological pathways in real-time, both in vitro and in living organisms. unistra.fr

Integration of Advanced Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental synthesis is accelerating the design of novel isoxazole derivatives. purdue.edu Modern drug discovery and probe development increasingly rely on computational tools to predict how a molecule will interact with its biological target, thereby guiding synthetic efforts toward compounds with higher potency and selectivity. mdpi.com

A prominent example is the development of antagonists for Exchange proteins directly activated by cAMP (EPAC), which are important signaling proteins. nih.gov Researchers used the scaffold of a known isoxazole-based inhibitor to design two new series of compounds. Molecular docking studies were instrumental in this process, helping to understand the structure-activity relationships and predict the binding modes of the newly designed molecules within the EPAC2 protein's binding domain. nih.gov This computational insight guided the synthesis of several potent and structurally diverse EPAC antagonists with inhibitory activities in the low micromolar range. nih.gov

Furthermore, the concept of Biology-Oriented Synthesis (BIOS) represents a high-level integration of computational and experimental work. thieme-connect.de This strategy involves analyzing the structures of known bioactive natural products to identify privileged scaffolds. These scaffolds then inspire the synthesis of new, simplified compound libraries with a higher probability of biological relevance. thieme-connect.de The this compound framework is an ideal candidate for such an approach, where its core structure can be computationally decorated with fragments derived from natural products to generate novel, testable hypotheses for biological activity.

Exploration of New Catalytic Methods for Highly Efficient Functionalization

The advancement of synthetic chemistry is crucial for unlocking the full potential of the this compound scaffold. A key trend is the exploration of novel catalytic methods that offer higher efficiency, selectivity, and sustainability compared to traditional synthetic routes. rsc.org Isoxazoles are often synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. rsc.org

Recent research has focused on developing metal-free synthetic routes to avoid the cost, toxicity, and removal challenges associated with metal catalysts. rsc.org Additionally, methods that proceed via the in-situ generation of the nitrile oxide from an oxime are common. rsc.org One innovative approach involves the use of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. scielo.br Specifically, the copper(I)-catalyzed regioselective cycloaddition of nitrile oxides (generated in situ from aldehydes) and terminal alkynes has been used to efficiently produce 3,5-disubstituted isoxazoles. scielo.brscielo.br For example, a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were synthesized using this click-chemistry approach, demonstrating its utility in combining the isoxazole core with other heterocyclic systems to create novel molecular architectures. scielo.br

Table 2: Modern Catalytic Approaches for Isoxazole Synthesis

| Method | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Click Chemistry (Copper-Catalyzed Cycloaddition) | High efficiency, regioselectivity, and reliability. | Cycloaddition between a nitrile oxide and phenylacetylene. | scielo.br, scielo.br |

| Metal-Free 1,3-Dipolar Cycloaddition | Avoids metal catalysts, reducing toxicity and cost. | Reaction of an oxime and an oxidant to generate nitrile oxide in situ. | rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction times and often improved yields. | 1,3-dipolar cycloaddition under microwave irradiation. | rsc.org |

Summary of modern catalytic methods for the efficient synthesis and functionalization of the 5-phenylisoxazole (B86612) scaffold.

Future efforts will likely focus on further refining these methods, including the development of enantioselective catalytic systems to control the stereochemistry of more complex isoxazole derivatives, which is often critical for biological activity.

Understanding Complex Biological System Interactions at a Molecular Level

Ultimately, the goal of developing advanced probes and synthetic methods is to achieve a deeper understanding of biology at the molecular level. Isoxazole-based compounds derived from this compound are becoming increasingly important tools for this purpose. purdue.edu By designing molecules that selectively target a single protein, researchers can dissect that protein's role within complex cellular signaling networks. nih.gov

The development of selective HDAC inhibitors is a case in point. By using isoxazole-based probes that can distinguish between HDAC3 and HDAC8, scientists can begin to unravel the specific functions of each enzyme in gene regulation and disease, which would be impossible with non-selective inhibitors. acs.org Similarly, the creation of potent and diversified EPAC antagonists allows for the precise pharmacological interrogation of cAMP signaling pathways, helping to elucidate the specific roles of EPAC proteins versus other cAMP effectors like PKA. nih.gov

The molecular-level understanding is further enhanced by combining experimental data with computational modeling. Docking studies that reveal how a 5-phenylisoxazole derivative sits (B43327) within the binding site of its target protein provide a static picture of the interaction. nih.gov This information, combined with the biological activity data from cellular assays, helps build a comprehensive model of how the compound exerts its effect. These insights are critical not only for fundamental biological research but also for the rational design of next-generation therapeutic agents. purdue.edunih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-chloro-5-phenylisoxazole, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves cyclization of oxime intermediates derived from substituted aldehydes and hydroxylamine hydrochloride under alkaline conditions. Chlorination using N-chlorosuccinimide (NCS) in dichloromethane (DCM) with triethylamine (TEA) as a base is a key step . Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from solvents like ethanol or ethyl acetate. Yield optimization (e.g., 65% for 5-(chloromethyl) derivatives) depends on stoichiometric ratios and reaction duration .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters (a = 10.95 Å, b = 14.27 Å, c = 5.83 Å, β = 108.1°) reveal a twisted conformation between the isoxazole and phenyl rings (15° dihedral angle) . Refinement using SHELXL software ensures accuracy in bond lengths (e.g., C7–N1 = 1.306 Å, N1–O1 = 1.402 Å) . Complementary techniques include IR, NMR, and HRMS for functional group and purity analysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in dihedral angles or bond lengths (e.g., C9–C8 = 1.327 Å vs. 1.368 Å in related isoxazoles) may arise from differences in substitution patterns or crystal packing effects . Use computational methods like CNDO/II calculations to validate experimental data and assess electronic contributions to non-coplanarity . Cross-validate with high-resolution data (e.g., SHELX refinement with R < 0.1) and compare with structurally analogous compounds .

Q. What strategies optimize the chlorination step in synthesizing this compound derivatives?

- Methodological Answer : Chlorination efficiency depends on reagent choice (NCS vs. PCl₅) and solvent polarity. NCS in DCM/TEA minimizes side reactions compared to harsher agents like thionyl chloride . Kinetic studies (e.g., monitoring via <sup>1</sup>H NMR) can identify optimal reaction times (4–5 hours for NCS vs. 6 hours for PCl₅) . Post-reaction workup with saturated NaCl and ethyl acetate extraction improves yield .

Q. How does the non-coplanarity of the isoxazole and phenyl rings impact biological activity or material properties?

- Methodological Answer : The 15° twist observed in this compound reduces π-orbital overlap, potentially altering electronic properties and binding affinity in pharmacological applications . Computational modeling (e.g., DFT) can correlate torsional angles with dipole moments or HOMO-LUMO gaps. Experimentally, compare bioactivity of planar vs. twisted analogs (e.g., antifungal activity in substituted derivatives) .

Q. What crystallographic challenges arise when refining this compound structures, and how are they addressed?

- Methodological Answer : Weak intermolecular interactions (e.g., C–H⋯O/N contacts) complicate refinement. Use SHELXL’s riding hydrogen model (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)) to handle disorder . For high thermal motion in chlorophenyl groups, apply anisotropic displacement parameters. Validate with residual density maps and check for missed symmetry (e.g., P2₁/c vs. P1) .

Methodological Guidance

- Synthesis Troubleshooting : Low yields may stem from incomplete oxime cyclization. Pre-activate aldehydes with hydroxylamine hydrochloride under rigorously anhydrous conditions .

- Crystallization Tips : Slow evaporation of methanol/DMF (50:1) produces diffraction-quality crystals. Avoid rapid cooling to prevent twinning .

- Data Interpretation : Use graph-set analysis (e.g., R22(10) motifs) to classify hydrogen-bonding networks in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.